molecular formula C14H12F2N2O2S B10938457 (5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-cyclopropyl-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10938457
M. Wt: 310.32 g/mol
InChI Key: WOLOAAPBMACKJC-XFFZJAGNSA-N
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Description

1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the cyclopropyl and difluoromethoxyphenyl groups. Common reagents used in these reactions include cyclopropylamine, 4-(difluoromethoxy)benzaldehyde, and sulfur-containing reagents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-CYCLOPROPYL-4-{(Z)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE
  • 1-CYCLOPROPYL-4-{(Z)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE

Uniqueness

1-CYCLOPROPYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, solubility, or ability to interact with specific biological targets compared to similar compounds.

Properties

Molecular Formula

C14H12F2N2O2S

Molecular Weight

310.32 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H12F2N2O2S/c15-13(16)20-10-5-1-8(2-6-10)7-11-12(19)18(9-3-4-9)14(21)17-11/h1-2,5-7,9,13H,3-4H2,(H,17,21)/b11-7-

InChI Key

WOLOAAPBMACKJC-XFFZJAGNSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S

Origin of Product

United States

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